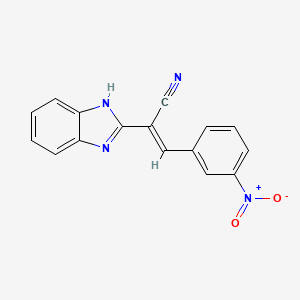![molecular formula C17H19N3O B11536769 2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11536769.png)
2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It features an interesting structure, combining an amino group, a hydrazide moiety, and an imine linkage.
- The compound’s systematic name reflects its substituents: 2-[(2-methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide.
2-[(2-Methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide: is a chemical compound with the molecular formula CHNO.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves condensation reactions. One common method is the reaction between 2-aminobenzaldehyde and 4-methylbenzaldehyde in the presence of hydrazine hydrate.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it interesting for organic synthesis and ligand design.
Biology: It could serve as a potential bioactive compound due to its diverse reactivity.
Medicine: Research may explore its potential as an antitumor agent or enzyme inhibitor.
Industry: Limited applications, but it could be used as a starting material for other compounds.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with biological targets (e.g., enzymes or receptors).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds:
Remember that this compound’s research is ongoing, and its full potential awaits exploration
Propiedades
Fórmula molecular |
C17H19N3O |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
2-(2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O/c1-13-7-9-15(10-8-13)11-19-20-17(21)12-18-16-6-4-3-5-14(16)2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11+ |
Clave InChI |
WWJNIVWWJBKIBY-YBFXNURJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2C |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11536688.png)


![6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11536706.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11536713.png)
![4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11536720.png)
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-(tert-butyl)butanamide](/img/structure/B11536725.png)
![6'-Amino-5-bromo-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11536730.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11536737.png)
![N-(4-nitrophenyl)-4-(piperidin-1-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11536740.png)
![4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11536763.png)
![5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11536766.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B11536768.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
